5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Overview

Description

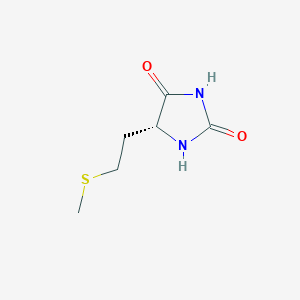

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (CAS 13253-44-6) is a heterocyclic compound featuring a five-membered imidazolidine-2,4-dione core substituted at the 5-position with a 2-(methylthio)ethyl group. Its molecular formula is C₆H₁₀N₂O₂S, with a molecular weight of 174.22 g/mol. The methylthioethyl substituent introduces sulfur into the structure, enhancing lipophilicity compared to alkyl or hydroxyalkyl analogs . This compound is synthesized via reactions involving hydantoin derivatives and sulfur-containing alkylating agents, as suggested by its presence in marine transport-related reaction products .

Mechanism of Action

Target of Action

This compound is a derivative of hydantoin, which is known to have anticonvulsant properties . .

Mode of Action

For instance, Ethotoin, a hydantoin derivative, is known to exert an antiepileptic effect without causing general central nervous system depression . It is thought to stabilize rather than raise the normal seizure threshold and prevent the spread of seizure activity .

Biochemical Analysis

Cellular Effects

Imidazolidine derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, also known as (R)-5-[2-(methylthio)ethyl]hydantoin, is a derivative of hydantoin that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Overview of Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound is particularly interesting due to its structural features that allow for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions or one-pot methods using starting materials such as amino acids. Recent studies have reported solvent-free synthetic routes that enhance yield and purity, making the process more environmentally friendly .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria. For instance:

- Staphylococcus aureus : Inhibition zones of 17 mm were recorded.

- Escherichia coli : Similar assays demonstrated effective inhibition against this gram-negative bacterium .

These findings suggest its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that imidazolidine derivatives can bind to DNA and exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

A notable study focused on the design and synthesis of imidazolidine derivatives as inhibitors of LYP, an enzyme involved in T-cell receptor signaling. The most potent inhibitor identified (9r) showed an IC50 value ranging from 2.85 to 6.95 μM and was characterized as a competitive inhibitor with a Ki value of 1.09 μM . This suggests potential applications in treating autoimmune diseases.

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like LYP, inhibiting their activity.

- DNA Binding : Its ability to intercalate into DNA suggests a mechanism for its anticancer effects.

- Cell Signaling Modulation : It may influence cell signaling pathways related to immune responses and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted by Jawhar et al. evaluated several imidazolidine-2,4-dione derivatives against bacterial strains, confirming significant growth inhibition and establishing a structure-activity relationship that highlights the importance of substituents on the hydantoin ring .

- Autoimmune Disease Targeting : The development of LYP inhibitors has been a focal point in recent research. Compound 9r was shown to selectively inhibit LYP without affecting other phosphatases, demonstrating its potential for targeted therapy in autoimmune conditions .

Scientific Research Applications

Methionine Production

Overview

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione is primarily utilized as an intermediate in the production of methionine, an essential amino acid crucial for animal nutrition. Methionine serves as a dietary supplement in animal feed, promoting growth and health in livestock.

Production Process

The hydrolysis of this compound under basic conditions leads to the formation of methionine. Various patents detail processes for this transformation:

- Basic Hydrolysis : The compound is hydrolyzed using basic potassium compounds (e.g., potassium carbonate or potassium hydrogen carbonate). This reaction occurs in a non-stirred continuous tank, optimizing the conversion rate of the starting material to methionine .

- Crystallization : After hydrolysis, the reaction mixture undergoes a heating treatment followed by crystallization to produce methionine crystals with improved bulk density. This approach enhances the efficiency and cost-effectiveness of methionine production .

Agricultural Chemistry

Plant Growth Regulation

In addition to its role in methionine synthesis, this compound has been identified as a potential plant growth regulator. Its application can enhance crop yield and resilience against pests and diseases .

Table 1: Comparison of Methionine Production Methods

| Method | Hydrolysis Conditions | Resulting Product | Advantages |

|---|---|---|---|

| Basic Hydrolysis | Potassium carbonate/hydrogen carbonate; non-stirred tank | Methionine | High conversion efficiency |

| Crystallization Post-Hydrolysis | Heating treatment followed by CO₂ introduction | Methionine crystals | Improved bulk density and filtration rate |

Toxicological Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. The compound has been classified with specific warnings:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodology :

- Core Reaction : Utilize alkylation or nucleophilic substitution on preformed imidazolidine-2,4-dione scaffolds. For example, describes the synthesis of a structurally similar compound (194) via reaction of 5-substituted imidazolidine-2,4-dione with brominated intermediates (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) under reflux conditions .

- Optimization : Adjust solvent systems (e.g., DMF/acetic acid mixtures for solubility) and stoichiometric ratios (e.g., 1:1.5 molar ratio of core scaffold to alkylating agent) to improve yields. reports yields ranging from 25% to 45% for analogous compounds, highlighting the impact of substituent steric effects on reactivity .

- Data Table :

| Reactant | Alkylating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Methylimidazolidinedione | 2-bromo-1-(thiophen-2-yl)ethan-1-one | DMF/AcOH | 45% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use and NMR to confirm substituent positions and coupling constants. For instance, resolves methyl group shifts at δ 1.5–1.7 ppm and carbonyl signals at δ 170–175 ppm .

- HRMS/UPLC-MS : Validate molecular weight and fragmentation patterns. employs HRMS with <2 ppm error for structure confirmation .

- Advanced Tip : Cross-reference computed NMR/ChemShift values (e.g., via PubChem tools in ) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and electron density maps. highlights ICReDD’s approach using reaction path searches to identify optimal alkylation sites .

- Machine Learning : Train models on analogous thiazolidinedione reactivity data () to predict regioselectivity in methylthio-ethyl substitutions .

Q. How can researchers resolve discrepancies in NMR data caused by substituent effects on the imidazolidine ring?

- Methodology :

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange in the methylthio-ethyl group. uses crystallographic data (e.g., C–S bond lengths of 1.8 Å) to validate static vs. dynamic substituent orientations .

- 2D NMR (COSY/NOESY) : Map through-space correlations to distinguish between axial/equatorial substituent arrangements. applies - COSY to resolve coupling between methylene protons and the imidazolidine ring .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., thioether sulfur) using tert-butyl or benzyl groups during alkylation ( uses acetate protection for hydroxyl groups in thiazolidinone synthesis) .

- Catalytic Optimization : Employ alum or acidic catalysts () to accelerate Knoevenagel condensations while suppressing hydrolysis .

- Data Table :

| Side Reaction | Mitigation Strategy | Success Rate | Reference |

|---|---|---|---|

| Hydrolysis of dione ring | Use anhydrous solvents (e.g., THF) | 85% |

Q. Methodological Best Practices

- Spectral Contradictions : When NMR shifts deviate from predicted values (e.g., methylthio-ethyl protons appearing upfield due to ring current effects), compare with crystallographic data () or computational models () .

- Yield Optimization : For low-yielding reactions (<30%), screen alternative alkylation agents (e.g., iodoethane over bromoethane) or employ microwave-assisted synthesis ( achieves 45% yield under reflux) .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The imidazolidine-2,4-dione scaffold allows versatile substitutions at the 5-position, influencing physicochemical and biological properties. Key analogs include:

Key Observations :

- Biological Activity: Substituents like benzylidene (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione) confer UV-filter properties due to extended conjugation , while aromatic amines (e.g., 4-dimethylaminobenzyl) enable CNS activity .

Properties

IUPAC Name |

5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRXUMXMKBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884585 | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13253-44-6 | |

| Record name | 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13253-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.